(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide
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Description
(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide is a useful research compound. Its molecular formula is C18H16Cl3F3N4O and its molecular weight is 467.7. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The research on enaminones, a class of compounds to which the mentioned chemical belongs, has demonstrated their versatility as precursors in the synthesis of heterocyclic compounds. For example, enaminones have been utilized in generating heterocondensed pyrimidines, which are further cyclized to afford various heterocyclic structures like 1,2,4-triazolo[1,5-c]pyrimidines through reactions with dichlorotriphenylphosphorane. This process underscores the enaminones' role in synthesizing complex structures that could have pharmaceutical or agrochemical applications (Wamhoff, Kroth, & Strauch, 1993).
Crystal Structure Analysis
Research involving the crystal structures of anticonvulsant enaminones illustrates the significance of understanding the molecular and crystallographic characteristics of such compounds. The analysis of hydrogen bonding patterns and conformations within these structures provides valuable insights into their stability and reactivity, which is crucial for designing compounds with desired biological activities (Kubicki, Bassyouni, & Codding, 2000).
Nonlinear Optical Materials
The synthesis and characterization of polyamides and polyimides from enaminone-based precursors have revealed their potential in creating materials with nonlinear optical properties. These materials are essential for various technological applications, including telecommunications and information processing. The solubility and film-forming capabilities of these polymers, combined with their thermal stability, make them candidates for advanced material applications (Peesapati, Rao, & Pethrick, 1997).
Antioxidant and Antimicrobial Properties
The exploration of enaminone derivatives for their antioxidant and antimicrobial activities showcases the potential of these compounds in medicinal chemistry. By synthesizing and screening a series of derivatives, researchers have identified compounds with promising biological activities, highlighting the potential of enaminones in developing new therapeutic agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
properties
IUPAC Name |
(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-10(6-16(29)28-15-3-2-12(19)8-13(15)20)25-4-5-26-17-14(21)7-11(9-27-17)18(22,23)24/h2-3,6-9,25H,4-5H2,1H3,(H,26,27)(H,28,29)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUKHNSRYPBNM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Cl)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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